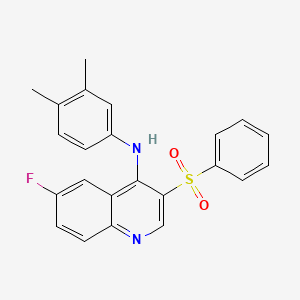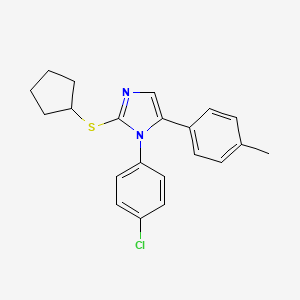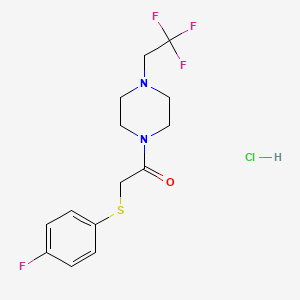
N-(thiazol-2-yl)-1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(thiazol-2-yl)-1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidine-4-carboxamide and related compounds involves multi-step procedures that are designed based on the structural requirements for biological activity. For instance, a series of piperidyl carboxamides and thiocarboxamides were synthesized through a four-step procedure that included isoxazole ring formation, α-bromination, thiazole ring formation, and the final attachment of the carboxamide or thiocarboxamide group . Similarly, the synthesis of various heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involved one-pot reactions under mild conditions, leading to a diversity of products through different reaction pathways .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of heterocyclic rings such as thiazole, thiophene, and piperidine, which are crucial for their biological activities. The presence of these rings allows for a variety of interactions with biological targets, as evidenced by the competitive inhibition of the D1 protease by one of the synthesized compounds . The structural diversity is further enhanced by the introduction of various substituents, which can lead to different biological activities .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are regioselective and can include cyclization, dinucleophilic-bielectrophilic attack, β-attack, and condensation reactions . These reactions are carefully chosen to ensure the correct placement of functional groups that are essential for the desired biological activity. The synthesis often involves the use of reactive intermediates that can lead to a wide range of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of multiple heteroatoms within the rings contributes to the compounds' polarity, solubility, and potential to form hydrogen bonds, which are important for their interaction with biological targets. The synthesized compounds exhibit moderate to good herbicidal activities, and some show significant antimicrobial and anti-inflammatory activities . The antitumor activities of these compounds have also been evaluated, with many showing high inhibitory effects on various human cancer cell lines .
科学的研究の応用
Thiazole-aminopiperidine Hybrid Analogues
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized for their potential as Mycobacterium tuberculosis GyrB inhibitors. These compounds show promise in treating tuberculosis with minimal cytotoxicity, highlighting the potential of thiazole and piperidine derivatives in developing new antituberculosis agents (V. U. Jeankumar et al., 2013).
Microwave-assisted Synthesis of Hybrid Molecules
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic nuclei were synthesized, displaying antimicrobial, antilipase, and antiurease activities. This study demonstrates the versatility of incorporating piperazine and thiazole into hybrid molecules for potential therapeutic applications (Serap Başoğlu et al., 2013).
Heterocyclic Synthesis with Thiophene-2-Carboxamide
This research involved the synthesis of new antibiotic and antibacterial drugs using 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide. It highlights the role of thiophene derivatives in developing new treatments against bacterial infections (G. Ahmed, 2007).
Conformational Analysis of Thioperamide Analogues
A study on thioperamide, an H3-receptor antagonist, involving conformational analysis and X-ray crystallography, provides insights into the design of new H3-receptor antagonists. This research underscores the significance of structural analysis in developing compounds with potential pharmacological applications (P. Plazzi et al., 1997).
特性
IUPAC Name |
N-(1,3-thiazol-2-yl)-1-(1-thiophen-2-ylcyclopentanecarbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c23-16(21-18-20-9-13-26-18)14-5-10-22(11-6-14)17(24)19(7-1-2-8-19)15-4-3-12-25-15/h3-4,9,12-14H,1-2,5-8,10-11H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBFREVIEGYUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2543283.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2543289.png)



![2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine](/img/structure/B2543294.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2543298.png)
![methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2543299.png)
![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2543300.png)
![N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2543301.png)


